

"crystal structure of methyl 6-amino-6-oxohexanoate"

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Compound of Interest

Compound Name: 6-Amino-6-oxohexanoic acid

Cat. No.: B1215147

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An In-depth Technical Guide to the Crystal Structure of Methyl 6-amino-6-oxohexanoate

Authored by: A Senior Application Scientist

This guide offers a comprehensive examination of the single-crystal X-ray structure of methyl 6-amino-6-oxohexanoate, $C_7H_{13}NO_3$. Designed for researchers, scientists, and professionals in drug development, this document delves into the synthesis, crystallization, and detailed structural analysis of this important adipic acid derivative. We will explore the nuanced interplay of intermolecular forces that govern its solid-state architecture, providing field-proven insights into the causality behind the experimental methodologies.

Introduction: Context and Significance

Methyl 6-amino-6-oxohexanoate is a mono-amide, mono-ester derivative of adipic acid. While derivatives of adipic acid are fundamental to the polymer industry, particularly in the synthesis of nylon-based materials, this specific compound also serves as a valuable starting material for the synthesis of various heterocyclic compounds.^{[1][2]} Understanding its three-dimensional structure is paramount for predicting its reactivity, physical properties, and potential for polymorphism or co-crystal formation. This guide provides a detailed crystallographic analysis, elucidating the molecular conformation and the intricate hydrogen bonding network that defines its crystal packing.

Synthesis and Single-Crystal Growth

The successful determination of a crystal structure is critically dependent on the quality of the single crystal. This begins with the synthesis of the pure compound followed by a meticulous crystallization process.

Synthetic Pathways

While the crystals used for the definitive structural analysis were obtained as a byproduct of a cyclization reaction, methyl 6-amino-6-oxohexanoate can be prepared more directly through established synthetic routes.^[1] These include the reaction of the corresponding acid chloride (methyl 5-(chloroformyl)pentanoate) with ammonia or the partial hydrolysis of the relevant nitrile (methyl 6-cyanohexanoate).^[1] The choice of method depends on starting material availability and desired scale, with each route offering distinct advantages in terms of yield and purification strategy.

Experimental Protocol: Crystallization via Slow Evaporation

High-quality crystals suitable for X-ray diffraction were obtained from a solution of the compound in methanol.^[1] The method of slow evaporation is a cornerstone of crystallization, and its success hinges on allowing molecules to self-assemble into a highly ordered lattice with minimal defects.

Protocol:

- **Solution Preparation:** Dissolve a small quantity of purified methyl 6-amino-6-oxohexanoate in a minimal volume of methanol at room temperature to create a near-saturated solution.
- **Filtration:** Filter the solution through a syringe filter (e.g., 0.22 µm PTFE) into a clean, small vial. This step is critical to remove any particulate matter that could act as unwanted nucleation sites, leading to the formation of many small, unusable crystals.
- **Evaporation:** Cover the vial with a cap, but do not seal it completely. Instead, pierce the cap with a needle or use a loose-fitting lid. This allows the solvent to evaporate slowly over several days.
- **Crystal Harvest:** Once colorless, well-defined crystals have formed, carefully decant the remaining solvent and gently dry the crystals before mounting for analysis.

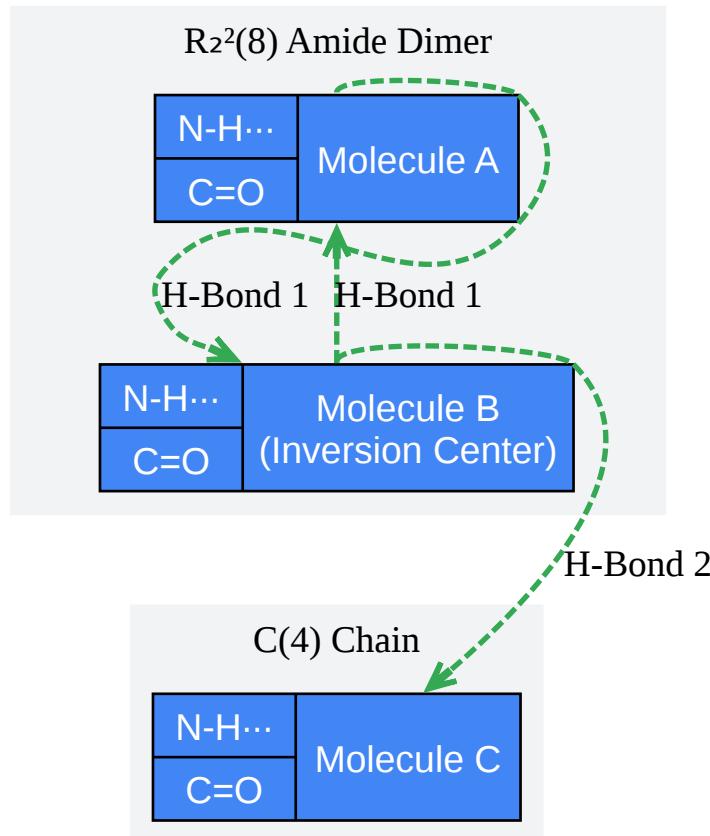
Causality of Protocol Choices:

- Solvent Choice (Methanol): The compound exhibits good solubility in methanol, a relatively volatile solvent. This balance is key; the solvent must be a good enough solvent to dissolve the compound but volatile enough to evaporate at a controlled rate.
- Slow Evaporation: Rapid evaporation causes the solution to become supersaturated too quickly, leading to rapid, uncontrolled precipitation and the formation of polycrystalline powder. A slow, controlled rate ensures that molecules have sufficient time to orient themselves correctly as they deposit onto the growing crystal face, resulting in a well-ordered single crystal.

X-ray Diffraction and Structure Determination

The definitive method for elucidating the atomic arrangement in a crystalline solid is single-crystal X-ray diffraction. The following workflow outlines the process from data collection to the final refined structure.

Workflow for Single-Crystal X-ray Diffraction



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References

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- 2. researchgate.net [researchgate.net]
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